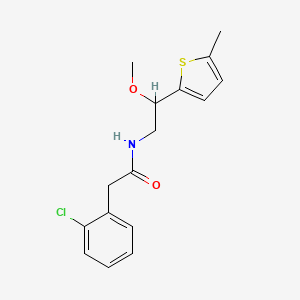
2-(2-chlorophenyl)-N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "2-(2-chlorophenyl)-N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)acetamide" is a chemically synthesized molecule that may have potential biological activity. While the provided papers do not directly discuss this specific compound, they do provide insights into similar compounds and their synthesis, molecular structure, and potential biological activities, which can be extrapolated to understand the compound .
Synthesis Analysis
The synthesis of related acetamide compounds typically involves multiple steps, including acetylation, esterification, and ester interchange reactions. For instance, the synthesis of 2-hydroxy-N-methyl-N-phenyl-acetamide was achieved through a series of reactions starting with N-methylaniline and chloracetyl chloride, followed by reactions with anhydrous sodium acetate and methanol . Similarly, the synthesis of a series of opioid kappa agonists involved starting from chiral amino acids and introducing various alkyl and aryl substituents . These methods suggest that the synthesis of the compound would likely involve a multi-step process, potentially starting with a chlorophenyl precursor and incorporating the methoxy and methylthiophenyl groups through subsequent reactions.
Molecular Structure Analysis
Conformational analysis is crucial for understanding the molecular structure of acetamide compounds. For example, the conformational analysis of 2-chloro-N-[2-(methylsulfanyl)phenyl]acetamide revealed a preferred conformer, which was studied using the dipole moment method and quantum chemical calculations . This indicates that the compound "this compound" would also likely have a preferred conformation that could be analyzed using similar methods to predict its biological activity.
Chemical Reactions Analysis
The chemical reactions involving acetamide compounds can lead to the formation of various bioactive molecules. For instance, the synthesis of 5-substituted-1,3,4-oxadiazole-2yl-N-(2-methoxy-5-chlorophenyl)-2-sulfanyl acetamide involved the conversion of aromatic acids into esters, hydrazides, and then oxadiazole thiols, which were further reacted to obtain the target compounds . This suggests that the compound may also undergo similar chemical reactions to form derivatives with potential biological activities.
Physical and Chemical Properties Analysis
The physical and chemical properties of acetamide compounds are influenced by their molecular structure. The polarity and possible intramolecular hydrogen bonding in compounds such as 2-chloro-N-(2-((diphenylphosphoryl)methyl)phenyl)acetamide were determined through dipole moments and quantum chemical calculations, indicating the potential for intramolecular hydrogen bond formation . These properties are important for understanding the solubility, stability, and reactivity of the compound "this compound" and can provide insights into its potential applications.
科学的研究の応用
Herbicide Metabolism and Environmental Impact
Acetochlor, a related chloroacetamide herbicide, undergoes metabolic processes in human and rat liver microsomes, producing various metabolites. These studies help understand the environmental and health impacts of such herbicides (Coleman et al., 2000). Similarly, the soil reception, activity, and efficacy of acetochlor and related herbicides have been studied in relation to agricultural applications, providing insights into their environmental interaction and degradation pathways (Banks & Robinson, 1986).
Bioactivity and Ecotoxicology
The bioactivity and environmental behavior of chloroacetamide herbicides like acetochlor are closely studied to evaluate their impact on ecosystems. For instance, their adsorption and bioactivity in relation to soil properties have been analyzed, contributing to a better understanding of their environmental fate (Weber & Peter, 1982). Additionally, the inhibition of fatty acid synthesis by chloroacetamides in algae signifies their broader biological impact, relevant for assessing ecological risks (Weisshaar & Böger, 1989).
Crystallography and Chemical Analysis
Crystallographic studies of compounds structurally related to 2-(2-chlorophenyl)-N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)acetamide offer valuable information on molecular configuration, aiding in the design and synthesis of related compounds (Park et al., 2015). The synthesis and characterization of similar compounds, including their antimicrobial properties, are also areas of active research, demonstrating their potential applications in various fields (Fuloria et al., 2009).
Pharmacology and Drug Development
The compound's close relatives have been synthesized and evaluated for their effects on learning and memory in mice, indicating potential pharmaceutical applications (Jiang, 2006). Such studies contribute to the broader field of medicinal chemistry, where similar compounds are explored for their therapeutic potential.
特性
IUPAC Name |
2-(2-chlorophenyl)-N-[2-methoxy-2-(5-methylthiophen-2-yl)ethyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClNO2S/c1-11-7-8-15(21-11)14(20-2)10-18-16(19)9-12-5-3-4-6-13(12)17/h3-8,14H,9-10H2,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWUPMIZEOUOJHA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)C(CNC(=O)CC2=CC=CC=C2Cl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(4-Cyanophenyl)-2-{[(4-methoxyphenyl)sulfonyl]amino}propanoic acid](/img/structure/B3018190.png)
![4-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]piperidine hydrochloride](/img/no-structure.png)
![Methyl 2-[(1-propylpyrazol-3-yl)amino]acetate](/img/structure/B3018194.png)
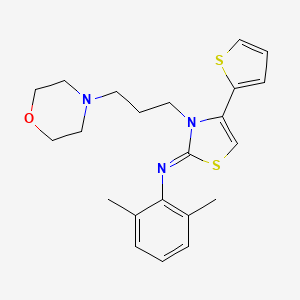
![2-(4-benzylpiperazin-1-yl)-7-(4-methoxyphenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B3018199.png)
![N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-4-(diethylsulfamoyl)benzamide](/img/structure/B3018200.png)
![3-(3-{[4-(5-chloro-2-methylphenyl)piperazin-1-yl]carbonyl}phenyl)-2-methyl-2,3,5,6-tetrahydro-4H-2,6-methano-1,3,5-benzoxadiazocin-4-one](/img/structure/B3018201.png)
![4-chloro-N-[4-(1H-pyrrol-1-yl)phenyl]benzenesulfonamide](/img/structure/B3018203.png)
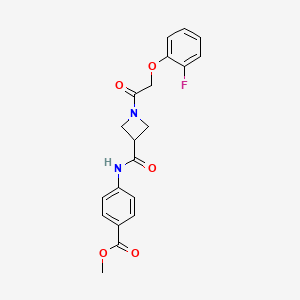
![2-Methyl-3-[(pyrrolidin-2-yl)methoxy]quinoxaline](/img/structure/B3018206.png)
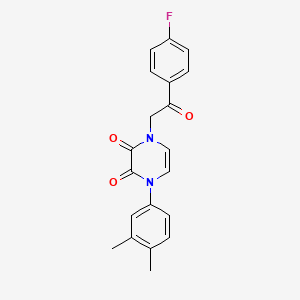
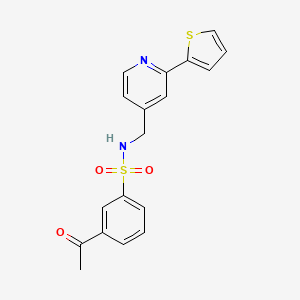
![Ethyl(methoxy)[1-(2-methyl-1,3-thiazol-4-yl)ethyl]amine](/img/structure/B3018211.png)
![7-(4-((3-fluorophenyl)sulfonyl)piperazin-1-yl)-3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B3018212.png)